molecular formula C19H18N2O3 B12430456 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one

5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one

Cat. No.: B12430456
M. Wt: 322.4 g/mol
InChI Key: IELJHNIVCXDKQD-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one typically involves multiple steps, including the formation of the oxazole and pyridine rings, followed by their coupling. Common reagents used in these reactions include aldehydes, amines, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its ability to interact with proteins and other biomolecules makes it a valuable tool for drug discovery and development.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Research may focus on their ability to modulate specific biological pathways, leading to the development of new treatments for various diseases.

Industry

In industry, the compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with oxazole and pyridine rings. Examples include:

  • 5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-2-one
  • 1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one

Uniqueness

What sets 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one apart is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N2O2\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_2

This structure includes an oxazole ring, a pyridinone moiety, and an epoxide-containing phenyl group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with oxazole and pyridinone moieties exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial strains. In a study evaluating related compounds, several exhibited potent antifungal activities against Fusarium graminearum and Marssonina mali with inhibition rates exceeding 80% for some derivatives .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Compounds containing oxazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related pyridinones demonstrated their ability to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression .

Neuroprotective Effects

There is emerging evidence that oxazole-containing compounds may possess neuroprotective effects. Compounds similar in structure have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. One study reported that certain derivatives reduced neuronal cell death in models of neurodegeneration .

Cardiovascular Benefits

Some studies have suggested that compounds with similar structural characteristics may also offer cardiovascular benefits. They may exert protective effects on endothelial cells and improve vascular function by modulating nitric oxide pathways .

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It could act as a modulator for specific receptors involved in signaling pathways related to inflammation or cancer.
  • Oxidative Stress Reduction : The antioxidant properties of the compound may play a role in its neuroprotective effects.

Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of related compounds found that those containing both oxazole and pyridinone structures showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the epoxide group in enhancing antimicrobial activity .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of this compound induced apoptosis via the mitochondrial pathway. The results suggested that the compound could be developed further as an anticancer agent targeting specific types of tumors .

Study 3: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, administration of similar compounds resulted in reduced markers of oxidative stress and improved cognitive function. These findings support the potential use of such compounds in therapeutic strategies for neuroprotection .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one

InChI

InChI=1S/C19H18N2O3/c1-12-19(13(2)24-20-12)16-7-8-18(22)21(10-16)9-14-3-5-15(6-4-14)17-11-23-17/h3-8,10,17H,9,11H2,1-2H3

InChI Key

IELJHNIVCXDKQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C4CO4

Origin of Product

United States

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